4-Bromo-2,3,5,6-tetrafluorobenzonitrile CAS 17823-40-4 properties
4-Bromo-2,3,5,6-tetrafluorobenzonitrile CAS 17823-40-4 properties
An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
Abstract
4-Bromo-2,3,5,6-tetrafluorobenzonitrile, bearing the CAS Registry Number 17823-40-4, is a synthetically versatile polyfluorinated aromatic building block. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms, a nitrile group, and a reactive bromine atom, make it a valuable intermediate in the fields of medicinal chemistry, materials science, and agrochemical research. The tetrafluorinated phenyl ring imparts desirable pharmacokinetic properties such as enhanced metabolic stability and increased lipophilicity, while the bromine and nitrile functionalities serve as versatile handles for a wide array of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on its practical utility for research scientists and drug development professionals.
Physicochemical and Structural Properties
4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a white crystalline solid at room temperature.[1] The dense substitution with highly electronegative fluorine atoms significantly influences its physical properties, such as melting point and density, and governs its chemical reactivity.
Table 1: Physicochemical Properties of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
| Property | Value | Source(s) |
| CAS Number | 17823-40-4 | [2] |
| Molecular Formula | C₇BrF₄N | [2] |
| Molecular Weight | 253.98 g/mol | [2] |
| Appearance | White powder/crystal | [1] |
| Melting Point | 77-79 °C | |
| Boiling Point | 203.7 °C (at 760 mmHg); 99 °C (at 15 Torr) | [1][] |
| Density | 1.91 g/cm³ | [] |
| InChI Key | STJZOKCIEOTPDV-UHFFFAOYSA-N | |
| SMILES | C(#N)C1=C(C(=C(C(=C1F)F)Br)F)F | [2] |
X-ray crystallography studies have confirmed the molecular structure, revealing an orthorhombic crystal system (space group P2₁2₁2₁).[4] The high degree of fluorination creates a polarized aromatic system, which is central to its chemical behavior.
Spectroscopic Profile
The structural features of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile give rise to a distinct spectroscopic signature. While full spectral data should be acquired on a case-by-case basis, the expected characteristics are summarized below.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Characteristics | Rationale |
| ¹³C NMR | Aromatic Carbons | Complex multiplets in the 90-150 ppm range. | The carbon signals are split by coupling to adjacent fluorine atoms (¹J_CF, ²J_CF, etc.), resulting in complex patterns. The C-Br bond will also influence the shift of its attached carbon.[5] |
| Nitrile Carbon | A signal around 110-120 ppm. | Typical chemical shift for a nitrile carbon. | |
| ¹⁹F NMR | Aromatic Fluorines | Two distinct multiplets in the aromatic fluorine region (approx. -130 to -160 ppm). | The two sets of chemically non-equivalent fluorine atoms (ortho and meta to the nitrile) will couple to each other.[6][7] |
| IR Spectroscopy | C≡N Stretch | A sharp, medium-intensity absorption band around 2230-2240 cm⁻¹. | This is a characteristic stretching frequency for an aromatic nitrile group. |
| C-F Stretch | Strong, complex absorption bands in the 1000-1300 cm⁻¹ region. | Characteristic for aryl fluorides. | |
| Aromatic C=C | Absorptions in the 1450-1600 cm⁻¹ region. | Typical for aromatic ring vibrations. | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | A characteristic pair of peaks at m/z 253 and 255 with ~1:1 intensity. | This isotopic signature is definitive for the presence of one bromine atom (⁷⁹Br and ⁸¹Br).[2] |
| Fragmentation | Loss of Br (M-79/81), loss of CN (M-26). | Common fragmentation pathways for this class of compounds.[8][9] |
Synthesis and Purification
While several suppliers offer this reagent, understanding its synthesis is crucial for process development and impurity profiling. A robust and common method for the synthesis of aromatic nitriles from an aniline precursor is the Sandmeyer reaction. This multi-step process offers a reliable pathway from commercially available starting materials.
Proposed Synthetic Protocol: Sandmeyer Reaction
This proposed synthesis starts from the readily available 4-bromo-2,3,5,6-tetrafluoroaniline. The core of this process is the conversion of the primary amine to a diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
Step 1: Diazotization of 4-Bromo-2,3,5,6-tetrafluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-2,3,5,6-tetrafluoroaniline in a mixture of a strong acid (e.g., H₂SO₄ or HCl) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C. Causality: This step converts the primary amine into the reactive diazonium salt. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water. This forms the active nucleophilic cyanide complex.
-
Cool the cyanide solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed. Causality: The diazonium group is an excellent leaving group (N₂ gas), and its displacement by the cyanide nucleophile is catalyzed by the copper(I) salt.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
Step 3: Workup and Purification
-
Cool the reaction mixture and extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove residual acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-bromo-2,3,5,6-tetrafluorobenzonitrile.[10]
Chemical Reactivity and Key Transformations
The reactivity of 4-bromo-2,3,5,6-tetrafluorobenzonitrile is dominated by the properties of its two key functional handles: the perfluorinated aromatic ring and the C-Br bond.
Nucleophilic Aromatic Substitution (SₙAr)
The benzene ring is highly electron-deficient due to the strong inductive (-I) and mesomeric (-M) effects of the four fluorine atoms and the nitrile group. This makes the compound exceptionally susceptible to nucleophilic aromatic substitution (SₙAr), a cornerstone reaction for polyfluoroarenes.[11] Nucleophiles readily attack the ring, displacing one of the fluorine atoms, typically at the position para to the electron-withdrawing nitrile group (C2 or C6).
The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13] The stability of this intermediate is the key to the reaction's facility.
This reactivity allows for the straightforward introduction of a wide range of functional groups, including alkoxides (to form ethers), amines, and thiolates (to form thioethers), providing access to a diverse library of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal catalysis.[14] This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.
-
Heck Coupling: Reaction with alkenes.
These reactions provide powerful and modular strategies for elaborating the core structure. For instance, a Suzuki coupling can be used to link the tetrafluorobenzonitrile moiety to another aromatic or heteroaromatic system, a common strategy in the synthesis of complex organic molecules for pharmaceuticals and electronic materials.[15][16]
A published example involves a coupling reaction with an organometallic reagent derived from 1-bromo-4-iodobenzene to synthesize 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, a precursor for liquid crystals or other advanced materials.[4]
Applications in Research and Drug Development
The true value of 4-bromo-2,3,5,6-tetrafluorobenzonitrile lies in its application as a strategic building block. The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to fine-tune molecular properties.
Rationale for Use in Drug Discovery:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating a polyfluorinated ring can block metabolic hotspots and increase the half-life of a drug.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The unique electronic nature of the C-F bond can lead to favorable interactions (e.g., dipole-dipole, orthogonal multipolar C-F···C=O) with protein targets, potentially increasing binding affinity and potency.
-
pKa Modulation: The strongly withdrawing nature of the fluorinated ring can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing solubility and target engagement.
While specific examples in approved drugs are proprietary, building blocks like this are instrumental in the synthesis of kinase inhibitors, central nervous system (CNS) agents, and other complex therapeutics where precise control over physicochemical properties is paramount.[17][18] Its structural analog, 4-bromo-2-fluorobenzonitrile, is a known intermediate in the synthesis of Enzalutamide, an androgen receptor inhibitor used to treat prostate cancer, highlighting the importance of such bromo-fluoro-benzonitrile scaffolds.[19]
Safety and Handling
4-Bromo-2,3,5,6-tetrafluorobenzonitrile is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Classification | Hazard Statement |
| Acute Toxicity 4 (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation 2 | H315: Causes skin irritation. |
| Eye Irritation 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) 3 | H335: May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE):
-
Respiratory: NIOSH-approved N95 dust mask or higher.
-
Eye/Face: Chemical safety goggles or face shield.
-
Hand: Chemical-resistant gloves (e.g., nitrile).
-
Skin/Body: Lab coat.
Standard first aid measures should be followed in case of exposure.[1] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a high-value chemical intermediate whose utility is derived from its unique combination of a highly activated perfluoroaryl system and a versatile brominated position for cross-coupling. Its predictable reactivity through SₙAr and palladium-catalyzed pathways allows for its strategic incorporation into complex molecular architectures. For researchers in drug discovery and materials science, this compound serves as a powerful tool for introducing the tetrafluorophenyl moiety to modulate electronic, physical, and pharmacokinetic properties, enabling the rational design of next-generation functional molecules.
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